molecular formula C22H31NO3 B2447522 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole CAS No. 1949726-13-9

7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole

Cat. No. B2447522
M. Wt: 357.494
InChI Key: VFWIRWAAMNBBFG-UHFFFAOYSA-N
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Description

“7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole” is a chemical compound . It belongs to the family of isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .


Chemical Reactions Analysis

The specific chemical reactions involving “7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole” are not detailed in the sources retrieved.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study conducted by Kendre, Landge, and Bhusare (2015) investigated the synthesis of novel isoxazole derivatives, including benzoxazepine, benzothiazepine, and benzodiazepine derivatives, for their antimicrobial and anti-inflammatory activities. This research suggests potential applications in developing new antimicrobial agents (Kendre, Landge, & Bhusare, 2015).

Antiallergic Activity

  • Research by Nohara et al. (1985) synthesized derivatives of benzopyrano[2,3-b]pyridines, which showed significant antiallergic activity. This indicates the potential of benzopyrano compounds in treating allergic reactions (Nohara et al., 1985).

Photoisomerization Reaction for Synthesis

  • Wang et al. (2015) developed a novel method for synthesizing benzopyrano[2,3-b]azirin-7-ones via photoisomerization of isoxazoles. This method offers advantages like simplicity, mild conditions, and environmental friendliness, highlighting its application in synthetic organic chemistry (Wang et al., 2015).

Antimicrobial and Anti-inflammatory Screening

  • Gummudavelly et al. (2009) synthesized novel coumarin derivatives, including isoxazol-3-yl derivatives, and screened them for antimicrobial and anti-inflammatory activities. This research adds to the potential applications of these compounds in pharmacological contexts (Gummudavelly et al., 2009).

Antitumor Activity

  • Ferraz et al. (2005) investigated the antitumor effects of benzopyrans isolated from Hypericum polyanthemum. The study found potent growth inhibitory activity in various human cell lines, suggesting potential applications in cancer therapy (Ferraz et al., 2005).

Future Directions

Isoxazole and its derivatives have immense importance due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

9-methoxy-4,4-dimethyl-7-(2-methyloctan-2-yl)chromeno[3,4-d][1,2]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-7-8-9-10-11-21(2,3)15-12-17(24-6)19-18(13-15)25-22(4,5)16-14-23-26-20(16)19/h12-14H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWIRWAAMNBBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC2=C(C(=C1)OC)C3=C(C=NO3)C(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole

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